molecular formula C23H26N2O3 B169253 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol CAS No. 133347-36-1

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

Cat. No.: B169253
CAS No.: 133347-36-1
M. Wt: 378.5 g/mol
InChI Key: SRBVIBLTYWRHJQ-UHFFFAOYSA-N
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Description

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol is a complex organic compound with the molecular formula C23H26N2O3 It is characterized by the presence of a piperazine ring substituted with a hydroxyphenyl group and a naphthalenyloxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol typically involves a multi-step process:

    Formation of the Naphthalenyloxypropyl Intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalenyloxypropyl intermediate.

    Piperazine Substitution: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine ring.

    Hydroxyphenyl Substitution: Finally, the hydroxyphenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets. The hydroxy and naphthalenyloxy groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Hydroxy-3-(phenylpropyl)piperazin-1-yl)phenol): Similar structure but lacks the naphthalenyloxy group.

    2-(4-(2-Hydroxy-3-(benzyl)piperazin-1-yl)phenol): Contains a benzyl group instead of the naphthalenyloxy group.

Uniqueness

The presence of the naphthalenyloxy group in 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol imparts unique properties, such as enhanced hydrophobic interactions and potential for π-π stacking interactions. These properties can influence its biological activity and make it distinct from similar compounds.

Properties

IUPAC Name

2-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBVIBLTYWRHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927573
Record name 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132194-30-0
Record name O-Desmethylnaftopidil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.56 g. (0.025 mole) 1-(2-hydroxyphenyl)-piperazine and 5.6 g. (0.028 mole) 2,3-epoxypropyl naphthyl ether are dissolved in 50 ml. isopropanol and the solution obtained is heated under reflux for 5 hours, while stirring. Thereafter, the reaction mixture is diluted with a further 50 ml. isopropanol and acidified isopropanolic hydrochloric acid. A voluminous product precipitates out which is filtered off with suction, washed several times with isopropanol and recrystallised from methanol. Yield 8.8 g. (77% of theory); m.p. 249°-250° C.
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